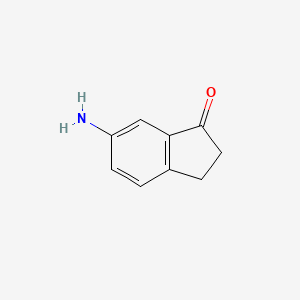

6-Aminoindanone

Overview

Description

6-Aminoindanone is an organic compound with the molecular formula C9H9NO. It is a derivative of indanone, characterized by the presence of an amino group at the sixth position of the indanone ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminoindanone can be synthesized through several methods. One common approach involves the reduction of 6-nitroindanone using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a pressure of 1-2 atmospheres. The reduction process converts the nitro group to an amino group, yielding this compound.

Another method involves the cyclization of 2-(2-nitrophenyl)ethanol. This reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures (around 100-120°C). The cyclization process forms the indanone ring, and subsequent reduction of the nitro group yields this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced using large-scale hydrogenation reactors. The process involves the reduction of 6-nitroindanone in the presence of a palladium catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors allows for efficient production and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Aminoindanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carbonyl group can be reduced to form 6-aminoindan-1-ol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate. The reactions are conducted at elevated temperatures (50-80°C).

Major Products Formed

Oxidation: 6-Nitroindanone or 6-nitrosoindanone.

Reduction: 6-Aminoindan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Aminoindanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various compounds.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds. Some derivatives have shown promise as therapeutic agents for neurological disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Aminoindanone and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase. By inhibiting these enzymes, the compounds can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

6-Nitroindanone: A precursor in the synthesis of 6-Aminoindanone.

6-Aminoindan-1-ol: A reduction product of this compound.

2-Aminoindanone: A structural isomer with the amino group at the second position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its derivatives have shown potential in medicinal chemistry, distinguishing it from other similar compounds.

Biological Activity

6-Aminoindanone, a compound belonging to the aminoindane class, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its indane structure with an amino group at the 6-position. This structural configuration contributes to its biological activity, particularly in neuropharmacology and antimicrobial research.

Biological Activities

1. Neuroprotective Effects

Research indicates that derivatives of this compound exhibit significant neuroprotective properties. A study compared the neuroprotective effects of rasagiline, selegiline, and 1-R-aminoindan (a metabolite of rasagiline) on dexamethasone-induced neurotoxicity in SH-SY5Y and 1242-MG cell lines. The results demonstrated that:

- Rasagiline showed the highest neuroprotective effect, significantly increasing cell viability by approximately 60% in SH-SY5Y cells.

- 1-R-aminoindan also exhibited protective effects but was less potent than rasagiline .

| Compound | Cell Line | Increase in Viability (%) |

|---|---|---|

| Rasagiline | SH-SY5Y | ~60% |

| Selegiline | SH-SY5Y | ~25% |

| 1-R-aminoindan | SH-SY5Y | ~20% |

2. Antibacterial Activity

The aminoindane structure has been associated with antibacterial properties. A study evaluated various aminoindane derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Key findings included:

- Compounds with the aminoindane ring showed significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 3.9025 to 15.625 μg/ml.

- The most effective compounds formed inhibition zones between 0.7 mm and 1.0 mm against the tested pathogens .

| Compound ID | Inhibition Zone (mm) | MIC (μg/ml) |

|---|---|---|

| Compound 8 | 0.7 | 3.9025 |

| Compound 9 | 1.0 | 15.625 |

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Oxidase Inhibition : Compounds such as rasagiline inhibit monoamine oxidase B (MAO-B), leading to increased levels of neuroprotective neurotransmitters like dopamine.

- Antimicrobial Mechanisms : The interaction of aminoindane derivatives with bacterial membranes disrupts integrity, leading to bacterial cell death.

Case Studies

Case Study: Neuroprotection in Parkinson's Disease Models

In a preclinical model for Parkinson's disease, researchers administered rasagiline and observed a reduction in apoptotic markers in neuronal cells treated with neurotoxic agents. This study highlighted the potential of aminoindane derivatives as adjunct therapies in neurodegenerative diseases.

Case Study: Antibacterial Efficacy Against MRSA

A clinical evaluation involved testing selected aminoindane derivatives against MRSA strains isolated from patients with nosocomial infections. The results indicated that certain derivatives not only inhibited growth but also reduced biofilm formation, suggesting their potential as effective therapeutic agents against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Aminoindanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of 6-nitroindanone or reductive amination of indanone derivatives. Reaction parameters such as catalyst type (e.g., palladium on carbon), solvent polarity, and temperature must be optimized to minimize byproducts like over-reduced amines. Purity can be assessed via HPLC with UV detection (λ = 254 nm) and confirmed by melting-point analysis .

Q. How should researchers characterize the structural integrity of this compound in novel synthetic pathways?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR to confirm the presence of the amino group (δ ~3.5 ppm for NH₂ in DMSO-d₆) and aromatic protons.

- FT-IR to identify N-H stretches (~3350 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

- Mass spectrometry (EI-MS) for molecular ion validation (m/z ≈ 147 for C₉H₉NO). Cross-referencing with literature spectra ensures accuracy .

Q. What are critical variables to control when designing solubility or stability studies for this compound?

- Methodological Answer : Key variables include solvent polarity (e.g., DMSO vs. aqueous buffers), pH (amine protonation affects solubility), and temperature. Stability under UV light or oxidative conditions should be tested via accelerated degradation studies monitored by HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from differences in substituent positioning or solvent effects. Systematic studies should:

- Vary substituents (e.g., electron-withdrawing vs. donating groups) using computational tools (DFT) to predict reactivity trends.

- Replicate experiments under controlled conditions (e.g., standardized solvent, catalyst loading).

- Apply multivariate analysis (e.g., PCA) to identify dominant factors influencing reactivity .

Q. What advanced strategies optimize this compound’s role as a precursor in heterocyclic synthesis?

- Methodological Answer : To enhance regioselectivity in cyclization reactions:

- Use directed ortho-metalation (DoM) with lithium amides to functionalize the indanone ring.

- Employ microwave-assisted synthesis to reduce reaction times and improve yields.

- Validate products via X-ray crystallography to confirm stereochemistry and lattice packing effects .

Q. How should researchers design assays to evaluate this compound’s biological activity while minimizing false positives?

- Methodological Answer :

- Include negative controls (e.g., indanone without the amino group) to isolate the amino group’s contribution.

- Use dose-response curves (IC₅₀/EC₅₀) with triplicate measurements to assess reproducibility.

- Apply cheminformatics tools (e.g., molecular docking) to predict binding interactions with target proteins.

- Validate via SPR (surface plasmon resonance) for real-time binding kinetics .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for interpreting conflicting spectroscopic data in this compound studies?

- Methodological Answer :

- Perform error analysis (e.g., standard deviation across replicates) to quantify measurement uncertainty.

- Use Bayesian statistics to weigh conflicting data points based on prior experimental evidence.

- Cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap in complex mixtures .

Q. How can researchers ensure reproducibility in kinetic studies of this compound reactions?

- Methodological Answer :

- Standardize quenching methods (e.g., rapid cooling, acid/base neutralization) to halt reactions at precise intervals.

- Use in-line analytics (e.g., ReactIR) for real-time monitoring of intermediate formation.

- Report Arrhenius parameters (Eₐ, lnA) with confidence intervals derived from non-linear regression .

Q. Hypothesis Development

Q. What frameworks guide hypothesis generation for this compound’s unexplored applications?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Assess synthetic accessibility of target derivatives.

- Novelty : Use SciFinder or Reaxys to identify gaps in prior art (e.g., lack of studies on enantioselective catalysis).

- Relevance : Align with broader goals (e.g., green chemistry via solvent-free reactions) .

Q. How can researchers validate mechanistic hypotheses for this compound’s role in multi-step syntheses?

Properties

IUPAC Name |

6-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJCPAAEKXNPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310310 | |

| Record name | 6-AMINOINDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69975-65-1 | |

| Record name | 69975-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-AMINOINDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.